7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Description
Systematic Nomenclature and Stereochemical Configuration
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being (3S)-7-chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride. The stereochemical designation (3S) indicates the absolute configuration at the third carbon position of the dihydrobenzofuran ring system, where the amine substituent adopts a specific spatial orientation that is crucial for its biological activity. This stereochemical specificity distinguishes it from its enantiomeric counterpart and contributes significantly to its unique pharmacological profile.
The compound exists in multiple nomenclature variations within chemical databases, including the alternative designation as (3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hcl and (3S)-7-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride. The Chemical Abstracts Service registry number 2055848-78-5 uniquely identifies the hydrochloride salt form, while the free base amine carries a different registry number. The stereochemical configuration has been definitively established through crystallographic analysis, confirming the S-configuration at the chiral center through anomalous dispersion measurements.
The benzofuran core structure represents a bicyclic heterocyclic system where a benzene ring is fused to a furan ring, creating a rigid framework that constrains the molecular conformation. The 2,3-dihydro designation indicates partial saturation of the furan ring, specifically at positions 2 and 3, which creates the chiral center at position 3 where the amine substituent is located. This structural feature is fundamental to the compound's three-dimensional architecture and influences both its chemical reactivity and biological interactions.
Properties
IUPAC Name |
7-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYALWTPSNQGZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.
Mode of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells
Biochemical Pathways
Benzofuran derivatives have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, suggesting that they may affect pathways related to these biological processes.
Result of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells. This suggests that the compound may lead to a decrease in cell proliferation.
Biochemical Analysis
Biochemical Properties
7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell growth and differentiation. Additionally, this compound has been observed to affect the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. For example, this compound may inhibit the activity of proteases by binding to their active sites, preventing substrate cleavage. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes or changes in cellular metabolism. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity or neurotoxicity. Studies have identified threshold doses at which the beneficial effects of this compound are observed, as well as doses beyond which toxicity becomes apparent.
Metabolic Pathways
This compound is involved in various metabolic pathways within the body. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester this compound, affecting its distribution within different cellular compartments. These factors play a critical role in determining the bioavailability and efficacy of the compound.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects.
Biological Activity
7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a compound of significant interest due to its diverse biological activities. This article will delve into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, supported by data tables and research findings.
This compound exhibits notable interactions with various enzymes and proteins, influencing several metabolic pathways. Key properties include:
- Enzyme Interaction : It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism.
- Metabolic Pathways : The compound's ability to modulate enzyme activity can lead to significant alterations in metabolic processes within cells.
Cellular Effects
This compound affects several cellular processes:
- Cell Signaling : It modulates signaling pathways involving kinases and phosphatases, which are vital for cell growth and differentiation.
- Gene Expression : Studies indicate that the compound can influence the expression of genes related to apoptosis and cell cycle regulation, impacting cell survival and proliferation.
Molecular Mechanism
The biological activity of this compound is primarily mediated through specific binding interactions with biomolecules:
- Binding Interactions : It binds to the active sites of enzymes, inhibiting their activity. For example, it may inhibit proteases by preventing substrate cleavage.
- Transcriptional Modulation : The compound can interact with transcription factors, affecting the transcriptional activity of target genes.
Subcellular Localization
The localization of this compound within cellular compartments is crucial for its function:
- Targeting Signals : The compound can be directed to specific areas such as the nucleus or mitochondria, influencing its interaction with biomolecules and biological effects.
In Vivo Studies
Research has utilized animal models to assess the efficacy of this compound:
- A study involving Sprague Dawley rats demonstrated its potential in alleviating neuropathic pain in a paclitaxel-induced neuropathy model. The compound was administered at a dose of 1.0 mg/kg daily for four consecutive days .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 µM |
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Candida albicans | 16.69 - 78.23 µM |
These findings indicate moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Halogen Substitution: Chlorine vs. Fluorine Substitution: The 7-Fluoro derivative (CAS 2102410-16-0) exhibits reduced molecular weight (189.61 g/mol) and higher polarity, which may improve aqueous solubility but reduce membrane permeability .
Dual Halogenation :
- The 5-Chloro-4-fluoro analog (CAS 1294003-39-6) combines two halogens, which may enhance receptor binding affinity or selectivity in drug design .
Methyl Substitution :
- The 6,7-dimethyl derivative (CAS 70661-23-3) introduces lipophilic methyl groups, likely increasing logP values and improving blood-brain barrier penetration compared to halogenated analogs .
Stereochemistry :
- Enantiomers like (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS 2102410-13-7) and its S-isomer exhibit identical molecular weights but distinct spatial arrangements, which can lead to differences in pharmacological activity and metabolic pathways .
Preparation Methods
Multi-Step Cyclization and Functionalization Approach
A widely documented synthetic strategy involves:
Step 1: Cyclization
Starting from a suitable hydroxy-substituted methyl benzoate derivative (e.g., 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl) methyl benzoate), cyclization is induced by treatment with triphenylphosphine and diethyl azodiformate in an organic solvent such as tetrahydrofuran (THF), acetone, or acetonitrile at ambient temperature for 2–3 hours. This yields a 2,3-dihydrobenzofuran intermediate with an acetamido group and a methyl formate ester at the 7-position.Step 2: Chlorination
The intermediate is then chlorinated using N-chlorosuccinimide (NCS) in an organic solvent (e.g., acetone) at 50–60°C for 2–6 hours. This introduces the chlorine atom at the 7-position of the benzofuran ring, yielding a 4-ethanamide amino-5-chloro-7-benzofuran methyl ester crude product.Step 3: Hydrolysis and Amination
The methyl ester is hydrolyzed under alkaline conditions (aqueous sodium hydroxide in alcohol such as methanol or ethanol) at room temperature to 80–85°C for 2–5 hours. This step converts the ester to the corresponding carboxylic acid and simultaneously facilitates amine formation at the 3-position. The product is then acidified to pH 1–6 with hydrochloric acid to precipitate the target 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.Step 4: Conversion to Hydrochloride Salt
The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in ethereal or ethyl acetate solution, improving stability and crystallinity.
Reaction Conditions and Solvent Selection
Solvents: The cyclization and chlorination steps employ solvents such as THF, acetone, acetonitrile, toluene, or ethyl acetate. THF and acetone are preferred due to their ability to dissolve reactants and facilitate reaction kinetics.
Reagents Ratios: Triphenylphosphine and diethyl azodiformate are used in equimolar ratios relative to the starting benzoate, typically 0.8–1.2 equivalents each. N-chlorosuccinimide is used in stoichiometric amounts for chlorination.
Temperatures: Ambient temperature for cyclization; 50–60°C for chlorination; room temperature to 85°C for hydrolysis and amination.
Industrial Production Considerations
Yield and Purity: The overall yield of the three-step synthesis is approximately 41% to 60%, with purity reaching up to 99.9% by HPLC after purification.
Avoidance of Chromatography: The described methods emphasize avoiding column chromatography for intermediates, which is beneficial for scalability and cost reduction in industrial settings.
Environmental and Safety Aspects: The process avoids highly corrosive alkyl sulfonyl chlorides and pyridine, which were problematic in earlier methods. Use of milder reagents and solvents improves safety and reduces hazardous waste.
Data Table Summarizing Key Preparation Parameters
| Step | Reactants / Reagents | Solvent(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl) methyl benzoate, triphenylphosphine, diethyl azodiformate | THF, acetone, acetonitrile | Ambient temp, 2–3 h | — | Forms 2,3-dihydrobenzofuran intermediate |
| Chlorination | Intermediate, N-chlorosuccinimide | Acetone, other organic solvents | 50–60°C, 2–6 h | — | Introduces chlorine at 7-position |
| Hydrolysis & Amination | Chlorinated methyl ester, NaOH, methanol or ethanol | Aqueous alcohol solution | RT to 85°C, 2–5 h | 41–60 | Converts ester to acid and forms amine |
| Salt Formation | Free amine, HCl in ethereal or ethyl acetate | Diethyl ether, ethyl acetate | RT, stirring | — | Produces hydrochloride salt |
Additional Research Findings and Notes
The synthetic route is adaptable to produce analogues such as 7-bromo or 5-chloro derivatives by substituting halogenation reagents accordingly.
Enantioselective synthesis of the (S)-enantiomer requires chiral resolution or asymmetric catalysis, often involving chiral auxiliaries or enzymatic methods, followed by chiral HPLC purification to ensure stereochemical purity.
Analytical techniques such as NMR, HPLC, and elemental analysis are essential for verifying the structure and purity of the final product.
Q & A
Q. What are the standard synthetic routes for 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride?
Methodological Answer: A common approach involves cyclization of substituted phenols with amines under acidic conditions. For example, precursors like 3-chloro-1-propanol and dimethylamine can be reacted in the presence of HCl to form the hydrochloride salt. Optimization of reaction parameters (e.g., temperature, catalyst loading, and solvent polarity) is critical to achieving yields above 80%. Contaminant removal via recrystallization in ethanol/water mixtures is recommended .
Q. Which analytical techniques are recommended for structural confirmation of this compound?
Methodological Answer: X-ray crystallography provides definitive structural confirmation, as demonstrated for structurally related benzofuran derivatives (e.g., 2-(4-chlorophenyl)-7-iodo-3-phenyl-1-benzofuran) . Complementary methods include:
- NMR : H and C NMR to verify substituent positions and amine protonation.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and isotopic patterns.
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. What are the solubility characteristics of this compound in common solvents?
Methodological Answer: Solubility is polarity-dependent. Gravimetric analysis in solvents like DMSO, DMF, and aqueous buffers (pH 4–7) is recommended. For example, related dihydrobenzofuran-3-amine hydrochlorides show high solubility in DMSO (>50 mg/mL) but limited solubility in non-polar solvents like hexane (<1 mg/mL) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR shifts) for this compound?
Methodological Answer: Cross-validation using multiple techniques is essential:
- Solvent standardization : Ensure consistent use of deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to avoid solvent-induced shift variations.
- Paramagnetic filtering : Use EDTA to chelate trace metal contaminants that may broaden NMR peaks.
- Comparative analysis : Match data against structurally similar compounds, such as (R)-4-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride, which shares analogous electronic environments .
Q. What strategies optimize the compound’s stability in aqueous solutions for in vitro assays?
Methodological Answer: Conduct pH-dependent stability studies:
Q. How to design experiments for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Analog synthesis : Introduce substituents (e.g., fluoro, methoxy) at positions 4, 5, or 7 of the benzofuran ring, as seen in analogs like (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride .
- Biological assays : Test analogs against target receptors (e.g., serotonin transporters) using radioligand binding assays. Compare EC50 values to correlate structural modifications with activity .
Q. How to address contradictory reaction yields reported in literature for its synthesis?
Methodological Answer: Systematically analyze variables:
- Catalyst selection : Transition from homogeneous (e.g., H2SO4) to heterogeneous catalysts (e.g., Amberlyst-15) to improve reproducibility.
- Purification protocols : Compare yields before and after recrystallization. For example, impurities in 3-chloro-1-propanol precursors can reduce yields by up to 20% if unaddressed .
Key Notes for Methodological Rigor
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
